Bis[2-(2'-benzothienyl)pyridinato-N,C3'](acetylacetonato)iridium
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Overview
Description
Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium is a coordination compound known for its unique photophysical properties. This compound is often used in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to its efficient phosphorescence.
Preparation Methods
The synthesis of Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium typically involves a multi-step process The initial step includes the preparation of the ligand, 2-(2’-benzothienyl)pyridine, followed by its reaction with iridium trichloride hydrate to form the corresponding iridium complexThe reaction conditions often require a controlled atmosphere, specific solvents, and precise temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its phosphorescence.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium has a wide range of applications in scientific research:
Chemistry: It is used as a phosphorescent material in OLEDs, contributing to the development of more efficient and durable light-emitting devices.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species under light exposure can be harnessed to kill cancer cells.
Industry: Beyond OLEDs, it is used in various optoelectronic devices, including sensors and photovoltaic cells.
Mechanism of Action
The mechanism by which Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium exerts its effects is primarily through its phosphorescent properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, from which it emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved in its biological applications include the generation of reactive oxygen species and interaction with cellular components under hypoxic conditions .
Comparison with Similar Compounds
Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium is unique compared to other similar compounds due to its specific ligand structure, which imparts distinct photophysical properties. Similar compounds include:
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Known for its use in OLEDs, but with different emission wavelengths.
Tris(2-phenylpyridinato)iridium(III): Another widely used phosphorescent material in OLEDs, but with a different ligand environment leading to different emission characteristics.
These comparisons highlight the unique properties of Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
WXOPJWKCOZDBKM-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Origin of Product |
United States |
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